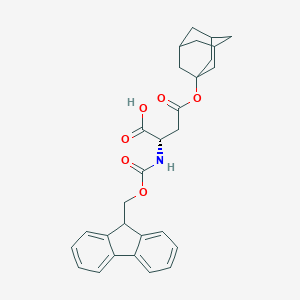

Fmoc-Asp(O-1-Ad)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asp(O-1-Ad)-OH is a useful research compound. Its molecular formula is C29H31NO6 and its molecular weight is 489.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Fmoc-Asp(O-1-Ad)-OH is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an O-1-adamantyl (O-1-Ad) side chain. This compound is notable in peptide synthesis due to its role in minimizing side reactions, particularly aspartimide formation, which can significantly affect the yield and purity of synthesized peptides.

- Molecular Formula : C29H31N O6

- Molecular Weight : 489.56 g/mol

- CAS Number : 118534-81-9

Peptide Synthesis and Aspartimide Formation

One of the primary concerns in the synthesis of peptides containing aspartic acid is the formation of aspartimides, which can lead to various by-products that compromise the integrity of the final product. This compound has been shown to significantly reduce aspartimide formation compared to other derivatives such as Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.

In comparative studies, this compound demonstrated a reduction in aspartimide formation to negligible levels during solid-phase peptide synthesis (SPPS). This is critical for synthesizing longer peptides where multiple aspartic acid residues are present.

Study 1: Comparative Analysis of Aspartimide Formation

A study evaluated various Fmoc-protected aspartic acid derivatives in the context of peptide synthesis. The results indicated that this compound reduced aspartimide formation to only 0.1% per cycle, which is within acceptable limits for commercial amino acids. In contrast, other derivatives exhibited higher rates of aspartimide formation, leading to lower yields and purity of the peptide products .

| Derivative | Aspartimide Formation (% per cycle) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 1.24 |

| Fmoc-Asp(OMpe)-OH | 0.4 |

| This compound | 0.1 |

Study 2: Synthesis Efficiency

Another investigation focused on the efficiency of synthesizing a model hexapeptide using different Fmoc-protected aspartic acid derivatives. The study found that using this compound resulted in a crude product with negligible impurities related to aspartimide, thereby increasing the overall yield by approximately 25% compared to standard derivatives .

The mechanism by which this compound reduces aspartimide formation involves its unique side chain, which stabilizes the intermediate states during peptide elongation. This stabilization minimizes the likelihood of cyclization reactions that lead to aspartimide formation, thus enhancing the fidelity of peptide synthesis.

Properties

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHFLIBCSCIRT-QDPBCONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.